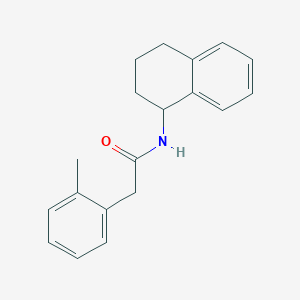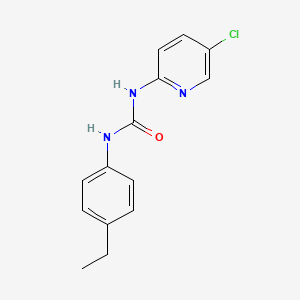![molecular formula C18H16ClN5O2 B5301454 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine is a chemical compound that belongs to the class of tetrazole-containing heterocycles. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
科学研究应用
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. The compound has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and metal-organic frameworks.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine is not fully understood. It is believed to act by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in the body. In addition, the compound may also act by interfering with the function of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound has potent antimicrobial activity against a wide range of bacteria and fungi. It has also been found to have anti-inflammatory and anticancer effects in various cell lines. In vivo studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects in animals.
实验室实验的优点和局限性
The advantages of using 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine in lab experiments include its high potency, low toxicity, and broad spectrum of activity against various microorganisms and cancer cells. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore the compound's potential as a building block in the synthesis of novel materials with unique properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes in the body.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine involves the reaction of 4-chlorobenzaldehyde with 2-(1H-tetrazol-5-yl)aniline in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with morpholine in the presence of potassium carbonate to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
属性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-7-5-12(6-8-13)16-11-24(9-10-26-16)18(25)15-4-2-1-3-14(15)17-20-22-23-21-17/h1-8,16H,9-11H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMVQPECHCVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)